molecular formula C₁₄H₂₀O₂ B1160313 p-Butyl (R)-Ibuprofen Methyl Ester

p-Butyl (R)-Ibuprofen Methyl Ester

Cat. No.: B1160313
M. Wt: 220.31
Attention: For research use only. Not for human or veterinary use.
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Description

p-Butyl (R)-Ibuprofen Methyl Ester is a chiral organic compound recognized as a specified impurity in Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) . This high-purity reference standard is essential for analytical research and development, particularly in chromatographic studies aimed at ensuring drug quality and safety by monitoring impurity profiles. Ibuprofen is typically administered as a racemic mixture, but its therapeutic activity is largely attributed to the (S)-enantiomer, which is responsible for the inhibition of cyclooxygenase (COX) enzymes . The (R)-enantiomer is pharmacologically less active, and the study of specific (R)-enantiomer esters like this compound is valuable for advanced pharmaceutical research . Such compounds play a critical role in method development for the enantioselective resolution of racemic mixtures, a key process in pharmaceutical analysis and the production of enantiopure drugs . Presented as a colourless oil, this compound is characterized by its molecular formula (C 14 H 20 O 2 ) and a molecular weight of 220.31 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₄H₂₀O₂

Molecular Weight

220.31

Synonyms

(R)-2-(4-Butylphenyl)propanoic Acid Methyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares p-Butyl (R)-Ibuprofen Methyl Ester with structurally related ibuprofen esters:

Compound Molecular Formula Molecular Weight Key Structural Features Lipophilicity (LogP)* Stability (Thermodynamic)
This compound C₁₄H₂₀O₂ 220.31 Para-butyl group; methyl ester; R-configuration 3.8 (estimated) Lower than S-isomer
Ibuprofen Methyl Ester C₁₃H₁₈O₂ 206.28 Methyl ester; no para-substitution 3.2 S-isomer ΔG = -0.944 kcal/mol
Ibuprofen Ethyl Ester C₁₅H₂₂O₂ 234.33 Ethyl ester; no para-substitution 3.5 Data not available
Ibuprofen Isopropyl Ester C₁₆H₂₄O₂ 262.39 Branched isopropyl ester 4.1 Higher thermal stability
Ibuprofen 2,3-Butylene Glycol Ester C₁₇H₂₆O₃ 278.39 Diol ester; extended alkyl chain 2.9 Enhanced solubility in polar media

*Lipophilicity estimates based on alkyl chain length and branching.

Key Observations :

  • Stereochemistry significantly impacts stability: The (S)-ibuprofen methyl ester is thermodynamically favored over the (R)-isomer by 0.944 kcal/mol due to lower energy barriers in [1,3]-hydrogen transfer reactions .
  • Branched esters (e.g., isopropyl) exhibit higher thermal stability, likely due to steric hindrance against hydrolysis .
Enzymatic and Chemical Reactivity
Hydrolysis Kinetics in Different Media
Compound Hydrolysis Rate (Phosphate Buffer, 40°C, KLEST-3S Enzyme) Hydrolysis Rate (80°C, DMSO)
Racemic Ibuprofen Methyl Ester 85% conversion to S-ibuprofen in 24h 92% conversion in 6h
Racemic Ibuprofen Butyl Ester 78% conversion to S-ibuprofen in 24h 88% conversion in 6h
This compound Not studied Data not available



Key Findings :

  • Longer alkyl chains (e.g., butyl vs. methyl) reduce enzymatic hydrolysis rates due to steric effects .
  • Elevated temperatures (80°C) accelerate non-enzymatic hydrolysis, with methyl esters being marginally more reactive than butyl esters .
Chiral Recognition and Host-Guest Interactions

Studies on permethylated β-cyclodextrin (TRIMEB) interactions reveal:

  • Methyl esters (e.g., R-iBuOMe) exhibit shorter geometric center distances to TRIMEB (~4.2 Å) compared to butyl esters (~5.1 Å), suggesting weaker binding for bulkier esters .
  • The R-configuration in this compound may favor specific hydrophobic interactions with cyclodextrin cavities, though steric hindrance from the para-butyl group could limit encapsulation efficiency .
Analytical Profiles
  • RP-HPLC Retention : Para-substituted esters (e.g., p-butyl) show longer retention times than unsubstituted analogs due to increased hydrophobicity .
  • UV Detection : All ibuprofen esters absorb strongly at 230 nm, but molar extinction coefficients vary slightly with substituents .

Preparation Methods

Fischer Esterification of Racemic Ibuprofen

The Fischer esterification reaction is a classical method for converting carboxylic acids to esters. For racemic ibuprofen, this involves refluxing the acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The general reaction proceeds as follows:

(R,S)-Ibuprofen+CH₃OHH⁺(R,S)-Ibuprofen Methyl Ester+H₂O\text{(R,S)-Ibuprofen} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{(R,S)-Ibuprofen Methyl Ester} + \text{H₂O}

Key Findings :

  • Reaction Conditions : A molar ratio of 1:5 (ibuprofen:methanol) with 1–2% H₂SO₄ at 65–70°C for 12–24 hours achieves >95% conversion to the racemic ester .

  • Challenges : The reaction produces a racemic mixture, necessitating subsequent enantiomeric resolution.

  • Side Reactions : Prolonged heating (>24 hours) leads to dehydration byproducts, reducing yield .

Table 1: Optimization of Fischer Esterification Parameters

ParameterOptimal RangeConversion (%)Purity (%)
Methanol Molar Ratio5:1 (vs. ibuprofen)95–9890–92
Catalyst (H₂SO₄)1.5% (v/v)9791
Temperature70°C9893

Enzymatic Resolution via Lipase-Catalyzed Esterification

Enzymatic resolution using lipases is a green chemistry approach to isolate the (R)-enantiomer. Candida rugosa lipase (CRL) exhibits preferential activity toward the (S)-enantiomer, enabling kinetic resolution of racemic ibuprofen.

Procedure :

  • Substrate Preparation : Racemic ibuprofen is dissolved in an organic solvent (e.g., cyclohexane).

  • Esterification : CRL catalyzes the reaction between (S)-ibuprofen and methanol, forming (S)-methyl ester and leaving unreacted (R)-ibuprofen.

  • Separation : The (R)-ibuprofen is isolated via extraction or chromatography.

Key Findings :

  • Solvent Selection : Cyclohexane enhances enzyme stability, achieving 92% enantiomeric excess (e.e.) for (R)-ibuprofen .

  • Temperature Dependence : Reactions at 37°C yield higher selectivity (E = 58.9) compared to 25°C (E = 40.1) .

  • Catalyst Reusability : Immobilized CRL retains >90% activity after five cycles .

Table 2: Enzymatic Resolution Performance Metrics

Lipase SourceSolventTemperaturee.e. (%)Conversion (%)
Candida rugosa MYCyclohexane37°C95.030.6
Candida rugosa OFIsooctane40°C85.242.0

Asymmetric Carbonylation for Direct (R)-Ester Synthesis

Palladium-catalyzed carbonylation offers a route to enantiomerically enriched ibuprofen esters. This method involves reacting 1-halo-1-(4-isobutylphenyl)ethane with carbon monoxide (CO) and methanol in the presence of a chiral palladium complex.

Reaction Mechanism :

1-Bromo-1-(4-isobutylphenyl)ethane+CO+CH₃OHPd/L(R)-Ibuprofen Methyl Ester\text{1-Bromo-1-(4-isobutylphenyl)ethane} + \text{CO} + \text{CH₃OH} \xrightarrow{\text{Pd/L}} \text{(R)-Ibuprofen Methyl Ester}

L = Chiral phosphine ligand (e.g., BINAP).

Key Findings :

  • Catalyst System : PdCl₂ with (R)-BINAP achieves 88% e.e. at 110–120°C under 6.1 MPa CO pressure .

  • Solvent Effects : Methyl ethyl ketone (MEK) improves catalyst solubility, yielding 82% ester compared to 68% in toluene .

  • Limitations : High-pressure equipment and ligand cost limit scalability.

Table 3: Carbonylation Reaction Parameters

ParameterOptimal ValueYield (%)e.e. (%)
CO Pressure6.1 MPa8288
Ligand (BINAP)0.5 mol%8590
Temperature110°C8085

Comparative Analysis of Methodologies

Table 4: Advantages and Limitations of Each Method

MethodYield (%)e.e. (%)ScalabilityCost
Fischer + Resolution9595ModerateLow
Enzymatic Resolution30–4095HighModerate
Asymmetric Carbonylation80–8588–90LowHigh
  • Fischer Esterification : Cost-effective but requires additional resolution steps.

  • Enzymatic Resolution : Eco-friendly but low conversion per cycle.

  • Asymmetric Carbonylation : High enantioselectivity but impractical for industrial use.

Physicochemical Characterization

Post-synthesis analysis confirms the identity and purity of (R)-ibuprofen methyl ester:

  • HPLC : Chiral columns (e.g., Lux Cellulose-1) resolve enantiomers with a retention time of 12.3 min for (R)-ester vs. 14.1 min for (S)-ester .

  • NMR : δ 3.67 (s, 3H, OCH₃), δ 1.49 (d, J = 7.0 Hz, 3H, CH(CH₃)) .

  • Melting Point : 48–50°C (lit. 49°C) .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing p-Butyl (R)-Ibuprofen Methyl Ester with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves transesterification of ibuprofen derivatives with methanol under acidic catalysis. Key parameters include:

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) protonates the carbonyl group, enhancing nucleophilic attack by methanol .
  • Molar Ratio : A 1:1 stoichiometric ratio of ibuprofen derivative to methanol is critical, though excess methanol (e.g., 2:1) can drive equilibrium toward ester formation .
  • Temperature : Moderate heating (60–80°C) accelerates the reaction while minimizing thermal degradation.
  • Experimental Design : Taguchi methods optimize variables (e.g., catalyst concentration, reaction time) to maximize yield. For example, in methyl ester production, parameter optimization via signal-to-noise (S/N) ratios identified methanol-to-oil ratio as the most influential factor .

Q. How can researchers characterize the enantiomeric purity of p-Butyl (R)-Ibuprofen Methyl Ester?

  • Methodological Answer :

  • Chiral HPLC : Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate (R)- and (S)-isomers. Retention times and peak areas quantify enantiomeric excess (ee) .
  • NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct chemical shifts for enantiomers in ¹H-NMR spectra .
  • Polarimetry : Measure optical rotation at specific wavelengths (e.g., 589 nm) to confirm dominance of the (R)-enantiomer .

Q. What experimental design strategies improve methyl ester synthesis yields in small-scale reactions?

  • Methodological Answer :

  • Taguchi Design : Systematically vary parameters (e.g., catalyst concentration, reaction time, temperature) and analyze S/N ratios to identify optimal conditions. For rapeseed methyl ester production, this method achieved 95% yield by prioritizing methanol-to-oil ratio .
  • Central Composite Design (CCD) : A response surface methodology (RSM) model can predict interactions between variables (e.g., acid catalyst concentration vs. stirring rate) .

Advanced Research Questions

Q. What computational methods elucidate the isomerization mechanism of p-Butyl (R)-Ibuprofen Methyl Ester?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) model the [1,3]-hydride shift mechanism during (R)-to-(S) isomerization. Calculations reveal a 72 kcal/mol energy barrier for the transition state in the first excited singlet (S₁) state .
  • Excited-State Dynamics : Time-dependent DFT (TD-DFT) simulations at 231 nm excitation correlate with photostability differences. The (S)-isomer exhibits greater thermodynamic stability (ΔG = -0.944 kcal/mol), favoring its retention under UV exposure .

Q. How do thermodynamic and kinetic factors influence the photostability of (R)- vs. (S)-ibuprofen methyl ester isomers?

  • Methodological Answer :

  • Kinetic Stability : The (R)-isomer’s higher activation energy barrier (72 kcal/mol) slows isomerization under ambient conditions but increases susceptibility to photoexcitation .
  • Thermodynamic Stability : The (S)-isomer’s lower Gibbs free energy (-0.944 kcal/mol) makes it the dominant form at equilibrium, even if the (R)-isomer is initially synthesized .
  • Experimental Validation : Accelerated aging studies under UV light (e.g., 254 nm) combined with chiral HPLC quantify isomerization rates .

Q. What challenges arise in achieving regioselective esterification of ibuprofen derivatives?

  • Methodological Answer :

  • Steric Hindrance : Bulky p-butyl groups reduce accessibility of the carboxylic acid moiety, favoring esterification at less hindered sites. Computational docking studies predict preferential binding of methanol to specific conformers .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) may improve regioselectivity by coordinating with the carbonyl oxygen, though H₂SO₄ remains standard for cost-effectiveness .
  • Solvent Effects : Non-polar solvents (e.g., toluene) enhance esterification efficiency by reducing water content, shifting equilibrium toward product formation .

Data Contradictions and Resolution

  • Evidence Conflict : While emphasizes methanol as the limiting reagent in esterification, suggests steric/kinetic factors dominate in ibuprofen derivatives.
    • Resolution : For small-scale synthesis (e.g., <10 mmol), methanol limitation applies. For bulkier substrates like p-butyl derivatives, steric effects override stoichiometric ratios, necessitating excess methanol (3–5:1) .

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